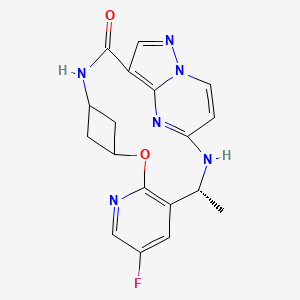
Trk-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-7 is a potent inhibitor of tropomyosin receptor kinase (TRK), which includes TRKA, TRKB, and TRKC. These kinases are part of the receptor tyrosine kinase family and play a crucial role in the development and function of the nervous system. This compound has shown significant potential in inhibiting TRK activity, making it a promising candidate for therapeutic applications, particularly in cancer treatment where TRK fusions are present .
Preparation Methods
The synthesis of Trk-IN-7 involves several steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The final product is obtained through purification techniques like crystallization or chromatography. Industrial production methods focus on optimizing yield and safety, often involving high-throughput synthesis and automated processes to ensure consistency and scalability .
Chemical Reactions Analysis
Trk-IN-7 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound, potentially altering its activity.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Scientific Research Applications
Trk-IN-7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study TRK signaling pathways and to develop new TRK inhibitors.
Biology: Helps in understanding the role of TRK in neuronal development and function.
Medicine: Shows potential in treating cancers with TRK fusions, such as certain types of lung, thyroid, and colorectal cancers. It is also being explored for its role in pain management and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting TRK-related pathways
Mechanism of Action
Trk-IN-7 exerts its effects by binding to the ATP-binding site of TRK receptors, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately blocking the signaling pathways that promote cell survival, proliferation, and migration. The primary molecular targets of this compound are the TRKA, TRKB, and TRKC receptors, and it affects pathways such as the PI3K/AKT, RAS/MAPK, and PLCγ pathways .
Comparison with Similar Compounds
Trk-IN-7 is compared with other TRK inhibitors like larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound has shown higher potency and selectivity in some studies. Similar compounds include:
Larotrectinib: A selective TRK inhibitor approved for treating TRK fusion-positive cancers.
Entrectinib: A multi-kinase inhibitor targeting TRK, ROS1, and ALK, also approved for TRK fusion-positive cancers.
LOXO-195: A next-generation TRK inhibitor designed to overcome resistance to earlier TRK inhibitors
This compound stands out due to its high potency and broad inhibition profile against various TRK mutations, making it a valuable compound in both research and therapeutic contexts.
Properties
Molecular Formula |
C18H17FN6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(14R)-11-fluoro-14-methyl-7-oxa-3,9,15,19,20,23-hexazapentacyclo[14.5.2.14,6.08,13.019,22]tetracosa-1(22),8(13),9,11,16(23),17,20-heptaen-2-one |
InChI |
InChI=1S/C18H17FN6O2/c1-9-13-4-10(19)7-20-18(13)27-12-5-11(6-12)23-17(26)14-8-21-25-3-2-15(22-9)24-16(14)25/h2-4,7-9,11-12H,5-6H2,1H3,(H,22,24)(H,23,26)/t9-,11?,12?/m1/s1 |
InChI Key |
MPTHHGRJSLVPSX-OIKLOGQESA-N |
Isomeric SMILES |
C[C@@H]1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C=CN5N=C4 |
Canonical SMILES |
CC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C=CN5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


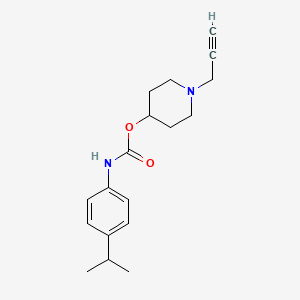

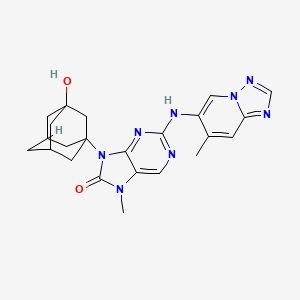
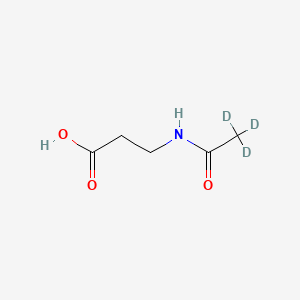

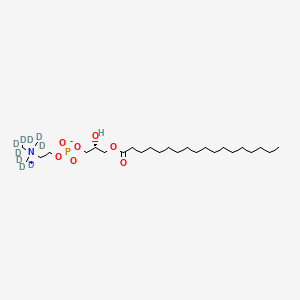
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)

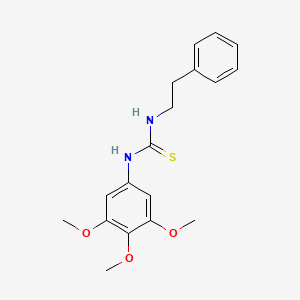
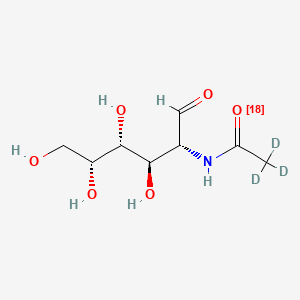
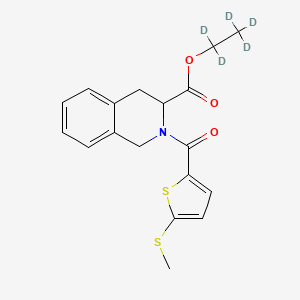
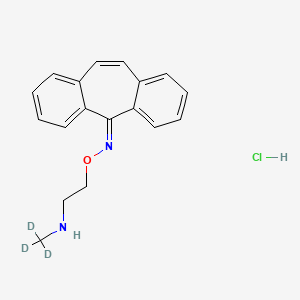

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
